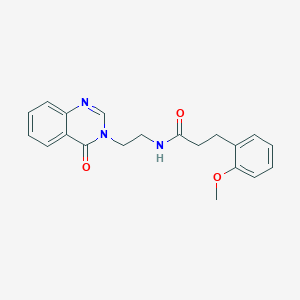![molecular formula C20H24BrN5O2 B12164516 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B12164516.png)
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a brominated pyrimidoindazole core and a morpholinoethylacetamide side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps:
-
Formation of the Pyrimidoindazole Core
Starting Materials: 2,4-dimethylpyrimidine and 2-bromoaniline.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidoindazole core.
Conditions: Elevated temperatures (100-150°C) and the presence of a catalyst such as palladium or copper.
-
Bromination
Reagent: Bromine or N-bromosuccinimide (NBS).
Conditions: Room temperature to 50°C, often in the presence of a solvent like dichloromethane or acetonitrile.
-
Attachment of the Acetamide Side Chain
Reagent: 2-chloro-N-(2-morpholinoethyl)acetamide.
Conditions: Nucleophilic substitution reaction, typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the acetamide side chain.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms of the brominated pyrimidoindazole core.
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols).
Conditions: Room temperature to moderate heating, often in polar solvents.
Products: Substituted derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Potential precursor for the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Studied for its effects on cellular signaling mechanisms.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting cancer, inflammation, and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceutical Manufacturing: Intermediate in the synthesis of complex drug molecules.
作用機序
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in critical biological pathways.
Pathways: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.
Effects: Inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-piperidinoethyl)acetamide: Similar structure with a piperidinoethyl side chain instead of morpholinoethyl.
Uniqueness
Bromine Substitution: The presence of a bromine atom can significantly influence the compound’s reactivity and biological activity.
Morpholinoethyl Side Chain: This functional group enhances the compound’s solubility and ability to interact with biological targets.
特性
分子式 |
C20H24BrN5O2 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC名 |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H24BrN5O2/c1-13-17(12-19(27)22-5-6-25-7-9-28-10-8-25)14(2)26-20(23-13)16-4-3-15(21)11-18(16)24-26/h3-4,11H,5-10,12H2,1-2H3,(H,22,27) |
InChIキー |
VCMOEYRXSCNXBX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide](/img/structure/B12164435.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12164443.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)
![methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate](/img/structure/B12164447.png)
![N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12164453.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B12164478.png)
![2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164487.png)

![N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12164498.png)


![N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12164510.png)
